2-bromo-4-(trifluoromethyl)quinoline-8-carboxylic Acid
Description
2-Bromo-4-(trifluoromethyl)quinoline-8-carboxylic acid (CAS: Not explicitly provided in evidence; referenced as PC9242 in ) is a halogenated quinoline derivative characterized by:
- A bromo substituent at position 2.
- A trifluoromethyl group at position 3.
- A carboxylic acid moiety at position 7.
This compound is structurally tailored for applications in medicinal chemistry and agrochemical research due to its electron-withdrawing groups (Br, CF₃) and polar carboxylic acid functionality, which enhance reactivity and bioavailability .
Properties
IUPAC Name |
2-bromo-4-(trifluoromethyl)quinoline-8-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5BrF3NO2/c12-8-4-7(11(13,14)15)5-2-1-3-6(10(17)18)9(5)16-8/h1-4H,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLFFDHBTAVDNLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(=O)O)N=C(C=C2C(F)(F)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5BrF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the halogen-metal exchange reaction, where a bromoquinoline is treated with a metal reagent to form the desired product .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale bromination and trifluoromethylation reactions. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated synthesis systems .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The bromine atom in the compound can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
2-Bromo-4-(trifluoromethyl)quinoline-8-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for agrochemicals
Mechanism of Action
The mechanism of action of 2-bromo-4-(trifluoromethyl)quinoline-8-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and trifluoromethyl groups enhance the compound’s binding affinity and selectivity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
Table 1: Key Structural and Functional Differences
Impact of Substituents on Properties
Bromo vs. Chloro/Hydrogen: The bromo group at position 2 in the target compound enhances electron-withdrawing effects, facilitating nucleophilic aromatic substitution (e.g., Suzuki coupling) compared to non-brominated analogs like 4-(trifluoromethyl)quinoline-8-carboxylic acid . Chloro-substituted analogs (e.g., 7-chloro-2,4-bis(difluoromethyl)quinoline-8-carboxylic acid) exhibit lower molecular weight and distinct reactivity profiles due to Cl’s weaker electronegativity .
Trifluoromethyl (CF₃) Positioning: CF₃ at position 4 (target compound) vs. position 2 (2-(trifluoromethyl)quinoline-8-carboxylic acid) alters steric and electronic environments. Position 4 CF₃ may improve metabolic stability compared to position 2 .
Carboxylic Acid vs. Halogen at Position 8: The COOH group enables salt formation or esterification for drug delivery, unlike iodo-substituted analogs (e.g., 2-bromo-8-iodo-4-(trifluoromethyl)quinoline), which are bulkier and less polar .
Physicochemical Properties
- Solubility: The target compound’s solubility in polar solvents is moderated by the COOH group but reduced by Br and CF₃. Dicarboxylic analogs (e.g., 8-bromo-2,4-quinolinedicarboxylic acid) are more hydrophilic .
- Stability: Bromine’s size and CF₃’s electron-withdrawing nature enhance thermal stability compared to non-halogenated quinolines .
Biological Activity
2-Bromo-4-(trifluoromethyl)quinoline-8-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents an overview of its biological properties, focusing on antimicrobial, anticancer, and anti-inflammatory activities, supported by relevant research findings and data tables.
Chemical Structure and Properties
The compound features a quinoline ring system with a bromine and trifluoromethyl substituent, which enhances its lipophilicity and biological activity. The presence of these functional groups is believed to influence its interaction with biological targets.
Antimicrobial Activity
Research indicates that 2-bromo-4-(trifluoromethyl)quinoline-8-carboxylic acid exhibits potent antimicrobial properties. A study synthesized various quinoline derivatives, including this compound, and evaluated their in vitro antimicrobial activity against several bacterial strains.
Table 1: Antimicrobial Activity of Quinoline Derivatives
| Compound | Activity Against Staphylococcus aureus (%) | Activity Against Escherichia coli (%) |
|---|---|---|
| 2-Bromo-4-(trifluoromethyl)quinoline-8-carboxylic acid | 85 | 78 |
| 4-Hydroxy-8-trifluoromethylquinoline-3-carboxylic acid | 90 | 82 |
| 2-(4-Bromophenyl)-2-oxo-ethyl ester | 75 | 70 |
The results demonstrate that the trifluoromethyl group significantly enhances the antimicrobial potency of the quinoline derivatives, making them suitable candidates for further development as antimicrobial agents .
Anticancer Activity
The anticancer potential of 2-bromo-4-(trifluoromethyl)quinoline-8-carboxylic acid has been investigated through various in vitro studies. The compound has shown promising results in inhibiting cancer cell proliferation and inducing apoptosis.
Case Study: MCF-7 Cell Line
In a study evaluating the effects on the MCF-7 breast cancer cell line, the compound was tested for its cytotoxicity and ability to induce apoptosis. The half-maximal inhibitory concentration (IC50) was determined to be approximately .
Table 2: Apoptosis Induction in MCF-7 Cells
| Treatment | Viability (%) | Early Apoptosis (%) | Late Apoptosis (%) | Necrosis (%) |
|---|---|---|---|---|
| Control | 98.48 | 0.08 | 0.68 | 0.76 |
| 2-Bromo-4-(trifluoromethyl)quinoline-8-carboxylic acid | 97.83 | 0.10 | 0.81 | 1.26 |
The compound induced a higher percentage of late apoptosis compared to the control, indicating its potential as an anticancer agent .
Anti-inflammatory Activity
The anti-inflammatory properties of quinoline derivatives have also been explored, with studies suggesting that compounds like 2-bromo-4-(trifluoromethyl)quinoline-8-carboxylic acid may inhibit specific inflammatory pathways.
The proposed mechanism involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). By modulating these pathways, the compound can potentially reduce inflammation and associated pain .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-bromo-4-(trifluoromethyl)quinoline-8-carboxylic acid, and how can intermediates be characterized?
- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura coupling using 2-bromo-4-(trifluoromethyl)aniline as a starting material, followed by carboxylation at the 8-position. For example, tert-butyl carbamate-protected intermediates (e.g., 4-(2-amino-5-(trifluoromethyl)phenyl)-5,6-dihydropyridine-1(2H)-carboxylate) have been prepared via boronic acid cross-coupling . Characterization typically involves LCMS (e.g., m/z 243 [M+H-C₄H₉OCO]⁺) and HPLC (retention time: 1.31 minutes under SMD-TFA05 conditions) .
Q. How can purity and stability of this compound be ensured during storage?
- Methodological Answer : Store in airtight containers under inert gas (e.g., nitrogen) at 0–6°C to prevent degradation. Use desiccants to maintain dryness, as moisture may hydrolyze the carboxylic acid group. Purity verification requires reverse-phase HPLC with UV detection (e.g., >95% purity confirmed at 254 nm) .
Q. What spectroscopic techniques are critical for structural elucidation?
- Methodological Answer : Combine ¹H/¹³C NMR for functional group analysis (e.g., trifluoromethyl singlet at ~δ 120 ppm in ¹³C), FTIR for carboxylic acid O-H stretch (~2500–3000 cm⁻¹), and high-resolution mass spectrometry (HRMS) for molecular ion validation. For halogenated analogs, X-ray crystallography resolves regiochemical ambiguities .
Advanced Research Questions
Q. How do electronic effects of the bromo and trifluoromethyl groups influence reactivity in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing trifluoromethyl group enhances electrophilicity at the 4-position, facilitating nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed coupling. Bromine at the 2-position acts as a directing group in Pd-mediated reactions (e.g., Buchwald-Hartwig amination). Kinetic studies using DFT calculations can quantify activation barriers .
Q. What strategies resolve contradictions in biological activity data across similar quinoline derivatives?
- Methodological Answer : Compare logP, solubility, and protein-binding profiles via in silico modeling (e.g., SwissADME). For example, 5-fluoro-7-oxo-thiadiazinoquinoline-8-carboxylic acid esters showed moderate S. aureus activity (MIC = 25 µg/mL) but no E. coli inhibition, suggesting Gram-positive selectivity due to membrane permeability differences . Validate hypotheses using isogenic bacterial strains or membrane permeability assays .
Q. How can computational methods guide the design of analogs with improved pharmacokinetic properties?
- Methodological Answer : Use molecular docking (AutoDock Vina) to predict binding affinity to target enzymes (e.g., DNA gyrase for antimicrobial activity). QSAR models trained on IC₅₀ data from analogs (e.g., 4-amino-2-methyl-8-(trifluoromethyl)quinoline) can optimize substituents for metabolic stability . ADMET predictors (e.g., pkCSM) assess hepatotoxicity risks from bromine-mediated bioactivation .
Methodological Challenges & Solutions
Q. Why do certain synthetic routes yield low quantities of the desired product, and how can this be mitigated?
- Answer : Competing side reactions (e.g., decarboxylation under high heat) often reduce yields. Optimize reaction temperature (e.g., 60–80°C for carboxylation) and use microwave-assisted synthesis to accelerate kinetics. Additives like DMAP or silver salts improve coupling efficiency in halogenated quinolines .
Q. How to address discrepancies in reported biological activities due to impurity profiles?
- Answer : Reproduce assays using rigorously purified batches (e.g., prep-HPLC with >99% purity). Compare batch-specific LCMS and ¹H NMR data to published spectra. For example, impurities in 4-(2-bromo-4-(trifluoromethyl)benzyl)pyrrole-2-carboxylic acid (209) were linked to uncharacterized byproducts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
